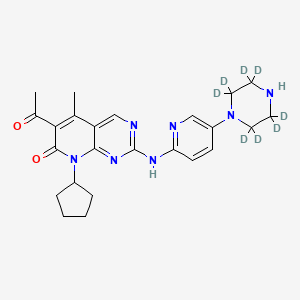

Palbociclib-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Palbociclib D8 is a deuterium labeled Palbociclib . Palbociclib is a selective and orally active CDK4 and CDK6 inhibitor with IC50s of 11 and 16 nM, respectively . It is used in combination with other antineoplastic agents to treat HER2-negative and HR-positive advanced or metastatic breast cancer . It acts in the cell cycle machinery and was developed by Pfizer Inc .

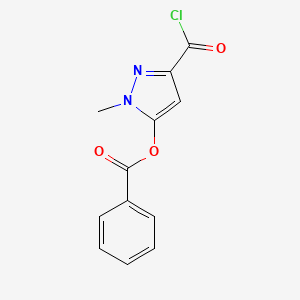

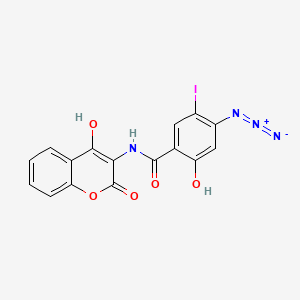

Synthesis Analysis

The synthesis of Palbociclib involves a selective method for the determination of any impurities contained in this drug . A reliable reversed-phase HPLC method for the separation and determination of eight potential impurities was developed and validated . The structures of two new compounds and six other process-related impurities were characterized and confirmed by MS, NMR, and IR .

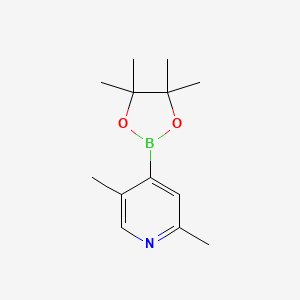

Molecular Structure Analysis

The molecular formula of Palbociclib D8 is C24H29N7O2 . The structure of Palbociclib D8 was characterized and confirmed by MS, NMR, and IR .

Chemical Reactions Analysis

Palbociclib is a piperazine pyridopyrimidine that acts in the cell cycle machinery . It is a second-generation cyclin-dependent kinase inhibitor selected from a group of pyridopyrimidine compounds due to its favorable physical and pharmaceutical properties .

Physical and Chemical Properties Analysis

The molecular formula of Palbociclib D8 is C24H29N7O2 . More detailed physical and chemical properties of Palbociclib D8 can be found in the Safety Data Sheet .

Applications De Recherche Scientifique

Traitement du cancer : cancer du sein

Palbociclib-d8 est principalement utilisé dans le traitement du cancer du sein avancé ou métastatique positif au récepteur des œstrogènes et négatif au récepteur du facteur de croissance épidermique 2. Il fonctionne comme un inhibiteur hautement sélectif des kinases dépendantes des cyclines 4 et 6 (CDK4/6), qui sont cruciales pour la progression du cycle cellulaire. En inhibant ces kinases, this compound induit l’arrêt du cycle cellulaire et la sénescence dans les cellules sensibles .

Piégeage lysosomal et libération des médicaments

La recherche a montré que this compound peut se concentrer dans les vésicules acides intracellulaires, un processus connu sous le nom de piégeage lysosomal. Cette propriété permet un stockage réversible du médicament, qui peut être libéré de ces vésicules lors de la dilution ou du lavage du milieu extracellulaire. Cette caractéristique est importante car elle explique l’activité temporelle prolongée de this compound et son activité paracrine sur les cellules sensibles .

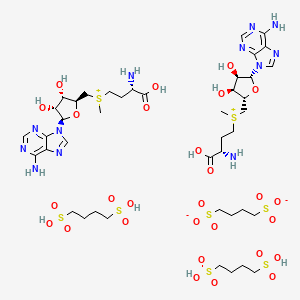

Études pharmacocinétiques

This compound sert d’étalon interne marqué par un isotope stable dans les études pharmacocinétiques. Il est utilisé pour quantifier le médicament parent Palbociclib par spectrométrie de masse à triple quadripôle à électronébulisation. Cette application est cruciale pour comprendre le comportement du médicament dans l’organisme, y compris l’absorption, la distribution, le métabolisme et l’excrétion .

Corrélation pharmacodynamique

Le composé est essentiel pour étudier les relations pharmacocinétique-pharmacodynamique (PK/PD), en particulier en ce qui concerne la toxicité et l’efficacité. Par exemple, des études ont utilisé this compound pour prédire la cinétique des neutrophiles et la survie sans progression chez les patients atteints d’un cancer du sein avancé .

Analyse des biomarqueurs

This compound est utilisé dans l’analyse des biomarqueurs pour évaluer les effets pharmacodynamiques du médicament parent. Cela comprend l’évaluation des niveaux de protéines telles que Ki67, la protéine du rétinoblastome et la thymidine kinase, qui diminuent après un traitement par Palbociclib. De telles analyses sont essentielles pour déterminer l’impact du médicament sur les processus cellulaires .

Recherche sur les thérapies combinées

This compound est également utilisé dans la recherche pour étudier les effets des thérapies combinées. Par exemple, il est associé à d’autres médicaments comme le létrozole pour évaluer la pharmacocinétique, la sécurité et l’activité des biomarqueurs comme traitement de première intention du cancer du sein avancé. Cette recherche soutient l’approbation et l’utilisation de Palbociclib dans diverses populations et aide à optimiser les schémas thérapeutiques .

Mécanisme D'action

Target of Action

Palbociclib-d8, a deuterium labeled variant of Palbociclib , is a selective and orally active inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . CDK4/6 are key regulators of cell growth and play a crucial role in the cell cycle machinery .

Mode of Action

This compound interacts with its targets, CDK4/6, by binding to the ATP pocket . This interaction inhibits cell growth and suppresses DNA replication in retinoblastoma tumor suppressor gene (RB) proficient cancer cells . The main mechanism of action of Palbociclib is to induce cell cycle arrest and senescence on responsive cells .

Biochemical Pathways

The inhibition of CDK4/6 by this compound leads to a significant increase in the proportion of cells in the G1 state . This results in effective dephosphorylation of RB, reducing cell proliferation and inducing senescence .

Pharmacokinetics

The pharmacokinetics of this compound involves a large inter-individual variability in exposure . It is extensively metabolized by cytochrome P450 3A4 . After single and multiple dosing, Palbociclib’s maximum plasma concentration was observed to be 82.14 and 139.7 ng/mL, respectively . The apparent clearance was 52.40 and 49.97 L/h, and the half-life (t½) was 23.46 and 27.26 h, respectively .

Result of Action

The result of this compound’s action is a stable cell-cycle arrest and long-term senescence . Levels of Ki67, retinoblastoma protein, and thymidine kinase decrease after Palbociclib treatment . This leads to the suppression of cell growth and DNA replication in RB proficient cancer cells .

Action Environment

This compound concentrates in intracellular acidic vesicles, a phenomenon known as lysosomal trapping . It is released from these vesicles upon dilution or washing out of the extracellular medium . This lysosomal trapping explains the prolonged temporal activity of Palbociclib, the paracrine activity of exposed cells, and the cooperation with lysosomotropic drugs . Other lysosomotropic drugs, such as chloroquine, interfere with the accumulation of Palbociclib into lysosomes, thereby reducing the minimal dose of Palbociclib required for cell-cycle arrest and senescence .

Orientations Futures

Preclinical and clinical studies have shown promising evidence for palbociclib use in metastatic HER2+ and androgen receptor-expressing triple-negative breast cancer but mixed results in the adjuvant/neoadjuvant setting, where differences may only be detectable in high-risk disease . Palbociclib combinations may constitute viable replacements for chemotherapy in the neoadjuvant setting as part of de-escalation strategies . Investigation into synergy of palbociclib with immunotherapies is also ongoing based on non-canonical effects of CDK4/6 inhibition on the tumor immune microenvironment .

Analyse Biochimique

Biochemical Properties

Palbociclib-d8 plays a pivotal role in the cell cycle regulation. CDK4/6 is the key regulator of the G1-S transition . This compound interacts with these kinases, inhibiting their activity and thus controlling cell proliferation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The main effect of this compound on susceptible cells is the induction of a durable cell-cycle arrest that often evolves into cellular senescence .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound is a highly selective CDK4/6 inhibitor that binds to these kinases, inhibiting their activity and thus controlling cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits prolonged temporal activity due to its lysosomal trapping . After washing out the drug, this compound-treated cells release the drug to the medium and this conditioned medium is active on susceptible cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High exposure is associated with an increased risk of neutropenia .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is extensively metabolized by cytochrome P450 3A4, with contribution from sulfotransferase (SULT)2A1 mediated sulfonation and minor contributions from glucuronidation and acylation .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It concentrates in intracellular acidic vesicles, where it can be readily observed due to its intrinsic fluorescence .

Subcellular Localization

The subcellular localization of this compound is primarily in the lysosomes . This lysosomal trapping is a property common to all three clinically-approved CDK4/6 inhibitors .

Propriétés

IUPAC Name |

6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)/i9D2,10D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJRHEGDXFFMBM-PMCMNDOISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

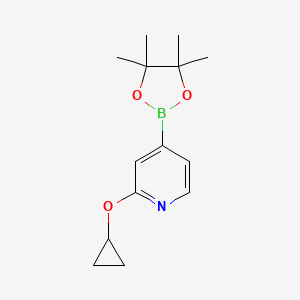

![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)

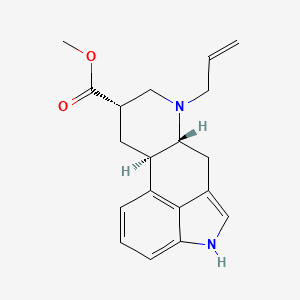

![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)